molecular formula C10H11NO3S2 B2566658 N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034271-37-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No.: B2566658
CAS No.: 2034271-37-7
M. Wt: 257.32
InChI Key: HGBGXPMLFMUNBL-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide (CAS 2034271-37-7) is an organic compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.33 g/mol . This molecule features a unique hybrid structure combining thiophene and furan heterocyclic rings, which confers high thermal stability and selective reactivity, making it a valuable building block in organic synthesis and the development of functional materials . The presence of the methanesulfonamide group adds polarity and hydrogen-bonding capability, facilitating specific interactions in biological or catalytic systems . This suggests broad potential applications in pharmaceutical research and advanced material science. Compounds within this structural class have been identified as potent inhibitors of specific biological targets. For instance, related N-(5-substituted)thiophene-2-alkylsulfonamides have been reported as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, exhibiting nanomolar-range activity in biochemical assays and demonstrating significant anti-inflammatory effects in vivo . Furthermore, sulfonamide-based pharmacophores are recognized for their ability to coordinate metal ions in enzyme active sites, highlighting their relevance in developing inhibitors for metalloenzymes . This compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c1-16(12,13)11-7-8-4-5-9(14-8)10-3-2-6-15-10/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGXPMLFMUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene and furan derivatives. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing thiophene and furan rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis, making this compound a potential candidate for the development of new antibiotics.

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, including carbonic anhydrase. A series of related sulfonamides demonstrated nanomolar-level potency in inhibiting human carbonic anhydrase II, suggesting that N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide may also possess similar inhibitory effects .

Pharmacological Studies
The interaction of this compound with biological targets can modulate their activity and trigger downstream signaling pathways. This property is particularly valuable in drug design, where it can serve as a scaffold for developing pharmaceuticals targeting specific receptors or enzymes.

Material Science

Organic Electronics
The unique structure of this compound makes it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its favorable electronic properties.

Biological Research

Molecular Interaction Studies
This compound can be utilized to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for elucidating biochemical pathways and developing new therapeutic strategies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of thiophene and furan derivatives against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity, supporting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Inhibition

In vitro studies on a series of thiophene and furan sulfonamides demonstrated their potent inhibition of carbonic anhydrase II, with implications for treating conditions like glaucoma. This research highlights the therapeutic potential of sulfonamide derivatives in ocular pharmacology.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide derivatives, but key differences in substituents and heterocyclic frameworks influence its properties:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide Furan-thiophene hybrid Methanesulfonamide, methyl linker Antimicrobial (hypothesized)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Oxadiazole-furan hybrid Cyclohexyl-ethyl sulfamoyl, benzamide Antifungal (vs. Candida spp.)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) Thiophene-benzothiazole-furan Furan-sulfonamide Anthrax lethal factor inhibition
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide Tetrahydrofuran-thiophene Tetrahydrofuran linker, methyl group Not reported (industrial use)

Key Observations :

  • Heterocyclic Diversity : The furan-thiophene core in the target compound provides π-conjugation and planar rigidity, contrasting with the oxadiazole (LMM11) or benzothiazole (Compound 100) systems, which introduce varied electronic and steric profiles .
  • Substituent Impact : Methanesulfonamide’s electron-withdrawing nature may enhance binding to microbial targets compared to bulkier substituents (e.g., cyclohexyl-ethyl in LMM11) .
Physicochemical Properties
Property Target Compound LMM11 Compound 100 5-Methyl-N-(tetrahydrofuran-2-yl)thiophene-2-sulfonamide
Melting Point (°C) 127–131 (decomp.) Not reported Not reported Not reported
Yield 65–71% Commercial 60–75% (estimated) Industrial scale
Solubility Low (DCM/PE) DMSO-soluble DMSO-soluble Not reported
Molecular Weight (g/mol) 388.0978 (M + Na) 494.1397 (M + Na) ~400 (estimated) 285.34

Insights :

  • The target compound’s decomposition at 127–131°C suggests thermal instability compared to industrial analogues like 5-methyl-N-(tetrahydrofuran-2-yl)thiophene-2-sulfonamide, which lacks decomposition data .
  • Solubility in DCM/PE () limits aqueous applications, unlike DMSO-soluble LMM11 .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a compound that features a unique combination of thiophene, furan, and sulfonamide moieties. These structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of Thiophene-Furan Moiety : This is typically achieved through cyclization reactions.
  • Coupling with Methanesulfonamide : The thiophene-furan intermediate is coupled with methanesulfonamide using standard coupling techniques.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological evaluation.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, furan-based compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

CompoundActivityMIC (µg/mL)
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-yl)methyl derivativesAntibacterial12.5 - 50
N-(5-(thiophen-2-yl)furan-2-yl)methyl derivativesAntimycobacterial25 - 100

Anticancer Activity

The anticancer potential of thiophene and furan derivatives has been documented extensively. These compounds often interact with cellular targets, influencing pathways involved in cell proliferation and apoptosis. For instance, structural analogs have been shown to inhibit cancer cell growth in vitro and in vivo models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
  • Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
  • Targeting Bacterial Cell Walls : Similar compounds have been observed to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : In a study evaluating various furan derivatives against Mycobacterium tuberculosis, compounds similar to this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL .
  • Anticancer Studies : A series of thiophene-based compounds were tested against multiple cancer cell lines (e.g., SKOV3 and NCI-N87). Results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting potent anticancer activity .

Q & A

Q. Optimization factors :

  • Temperature : Controlled heating (e.g., 60–80°C) improves reaction rates without promoting side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions are used at 2–5 mol% to balance cost and efficiency .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of thiophene, furan, and sulfonamide groups. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and furan (δ 6.2–6.7 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 312.05 for C₁₁H₁₁NO₃S₂) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between thiophene and furan rings, which affects electronic properties .

Basic: What preliminary biological activities have been reported for this compound?

Initial studies on analogous sulfonamides suggest:

  • Anticancer potential : Inhibition of kinases (e.g., EGFR) via sulfonamide-target interactions, with IC₅₀ values in the low micromolar range .
  • Antimicrobial activity : Thiophene-furan hybrids exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anti-inflammatory effects : Sulfonamides modulate COX-2 expression in computational docking studies .

Advanced: How do structural modifications influence solubility and bioactivity in this sulfonamide class?

Q. Structural Activity Relationship (SAR) insights :

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the furan ring enhance solubility in polar solvents but reduce cell permeability. Conversely, hydrophobic groups (e.g., -CH₃) improve membrane penetration but lower aqueous solubility .
  • Heterocycle substitution : Replacing thiophene with pyridine increases polarity and alters target selectivity (e.g., from kinases to proteases) .
  • Sulfonamide linker : Lengthening the methylene bridge (-CH₂-) between the sulfonamide and heterocycle reduces steric hindrance, improving binding to deep enzymatic pockets .

Q. Methodological approach :

  • QSAR modeling : Use Hammett constants (σ) and partition coefficients (logP) to predict activity trends .
  • Crystallographic data : Compare torsion angles (e.g., thiophene-furan dihedral angle) to correlate conformation with bioactivity .

Advanced: What computational strategies are employed to predict metabolic pathways and toxicity?

  • In silico metabolism prediction : Tools like GLORY or MetaSite simulate Phase I/II metabolism. For this compound, primary oxidation sites include the furan ring (C-5) and sulfonamide sulfur .
  • Toxicity profiling :
    • AMES test simulations : Predict mutagenicity of metabolites (e.g., epoxides from furan oxidation).
    • hERG inhibition models : Assess cardiotoxicity risks using molecular docking against potassium channels .
  • MD simulations : Evaluate binding stability to off-target proteins (e.g., cytochrome P450 isoforms) to anticipate drug-drug interactions .

Advanced: How can researchers resolve contradictions in reported biological data for sulfonamide analogs?

Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : Variations in ATP concentration (10 µM vs. 1 mM) or incubation time (1 hr vs. 24 hrs) .
  • Cell line specificity : Activity against HeLa (cervical cancer) vs. MCF-7 (breast cancer) due to differential expression of target proteins .

Q. Resolution strategies :

  • Standardized protocols : Use CONSORT guidelines for assay reproducibility.
  • Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for binding affinity and western blotting for target modulation .

Advanced: What experimental designs optimize lead compound selection from this sulfonamide series?

  • Parallel synthesis : Generate a library of 50–100 analogs with systematic substitutions (e.g., -F, -Cl, -OCH₃) on the thiophene/furan rings .
  • High-throughput screening (HTS) : Prioritize compounds with ≤10 µM activity in primary assays and ≥50-fold selectivity over related targets.
  • ADME profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4).
    • Microsomal stability : Incubate with liver microsomes (human/rat) to calculate half-life (t½) .

Advanced: How does molecular conformation affect this compound’s interaction with biological targets?

  • X-ray crystallography : Reveals that a planar thiophene-furan system facilitates π-π stacking with tyrosine residues in kinase active sites .
  • Dynamic states : NMR relaxation studies show that sulfonamide rotation (N-S bond) modulates binding kinetics—slower rotation correlates with higher affinity .
  • Salt bridge formation : The sulfonamide’s -SO₂ group interacts with arginine residues via hydrogen bonds, stabilizing enzyme-inhibitor complexes .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for intermediates .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs in coupling steps .
  • Green chemistry : Switch from DMF to cyclopentyl methyl ether (CPME) for safer solvent profiles .

Advanced: How can researchers validate off-target effects in preclinical studies?

  • Chemical proteomics : Use affinity-based probes (ABPs) with a clickable alkyne tag to pull down interacting proteins from cell lysates .
  • Transcriptomics : RNA-seq analysis of treated cells identifies dysregulated pathways (e.g., apoptosis, inflammation) .
  • Phenotypic screening : Compare effects in wild-type vs. CRISPR-engineered (target-knockout) cell lines to confirm on-target activity .

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